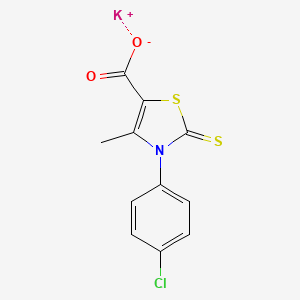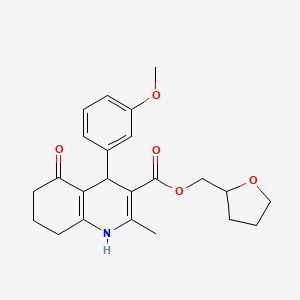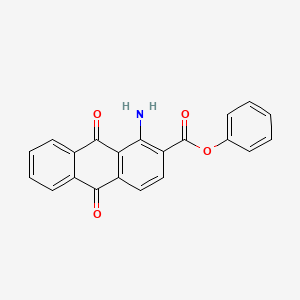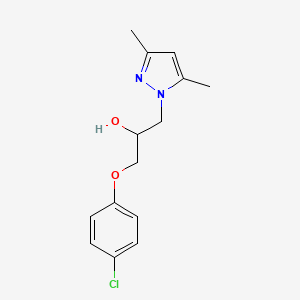![molecular formula C16H25NO7 B5231332 2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)
2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as DMAEE and is widely used in the synthesis of different organic compounds.
Mécanisme D'action
DMAEE works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This results in an increase in the levels of acetylcholine, which enhances cognitive function and memory. DMAEE has also been shown to have antioxidant properties, which protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
DMAEE has been shown to have various biochemical and physiological effects on the body. It has been shown to improve cognitive function and memory in animal studies. DMAEE has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, DMAEE has been shown to have a protective effect on the liver, reducing liver damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DMAEE has several advantages for lab experiments. It is readily available and relatively inexpensive. DMAEE is also stable and easy to handle, making it an ideal compound for use in different experiments. However, DMAEE has some limitations as well. It can be toxic in high doses, and caution must be taken when handling this compound. Additionally, DMAEE has limited solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DMAEE. One potential area of research is the development of new organic compounds using DMAEE as a starting material. Additionally, further research is needed to understand the full extent of DMAEE's cognitive-enhancing properties and its potential use in treating cognitive disorders such as Alzheimer's disease. Finally, more research is needed to understand the long-term effects of DMAEE on the body and its potential toxicity.
Conclusion:
In conclusion, DMAEE is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is commonly used in the synthesis of different organic compounds and has been shown to have cognitive-enhancing and antioxidant properties. While DMAEE has several advantages for lab experiments, caution must be taken when handling this compound due to its potential toxicity. There are several future directions for research on DMAEE, including the development of new organic compounds and further investigation into its cognitive-enhancing properties.
Méthodes De Synthèse
DMAEE is synthesized by reacting 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. The resulting product is then reacted with ethylenediamine to form 2-(2-(3,4-dimethylphenoxy)ethoxy)ethylamine. Finally, the amine group is converted to the 2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) form by reacting with ethanedioic acid.
Applications De Recherche Scientifique
DMAEE has various scientific research applications due to its unique chemical properties. It is commonly used in the synthesis of different organic compounds such as surfactants, polymers, and resins. DMAEE is also used as a stabilizer in different chemical reactions and as a corrosion inhibitor in various industrial applications.
Propriétés
IUPAC Name |
2-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.C2H2O4/c1-12-3-4-14(11-13(12)2)18-10-9-17-8-6-15-5-7-16;3-1(4)2(5)6/h3-4,11,15-16H,5-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXDVDKKEWUGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCNCCO)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)


![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)

![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)

![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)

![2-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5231344.png)